Cas no 924713-13-3 (N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide structure](https://www.kuujia.com/scimg/cas/924713-13-3x500.png)
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 924713-13-3
- EN300-26613132
- Z46270738
- N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
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- Inchi: 1S/C22H23ClN6O3S/c23-19-6-7-21(29-17-24-16-25-29)20(14-19)26-22(30)15-27-9-11-28(12-10-27)33(31,32)13-8-18-4-2-1-3-5-18/h1-8,13-14,16-17H,9-12,15H2,(H,26,30)/b13-8+
- InChI Key: NBIZTMJDSATFLG-MDWZMJQESA-N
- SMILES: ClC1=CC=C(C(=C1)NC(CN1CCN(CC1)S(/C=C/C1C=CC=CC=1)(=O)=O)=O)N1C=NC=N1
Computed Properties
- Exact Mass: 486.1240875g/mol
- Monoisotopic Mass: 486.1240875g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 778
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 109Ų
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613132-0.05g |
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide |
924713-13-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Related Literature
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (CAS No. 924713-13-3): A Comprehensive Overview
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (CAS No. 924713-13-3) is a complex organic compound with significant potential in the pharmaceutical and medicinal chemistry fields. This compound, often referred to by its systematic name, is a member of the acetamide family and features a unique structural arrangement that includes a chlorinated phenyl ring, a triazole moiety, and a piperazine sulfone group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chlorinated phenyl ring and triazole moiety are well-known for their ability to enhance the lipophilicity and metabolic stability of compounds, making them valuable in drug design. The piperazine sulfone group adds further complexity and functionality, potentially influencing the compound's solubility and binding affinity to specific biological targets. Recent studies have highlighted the importance of these structural features in modulating various biological processes, including anti-inflammatory and antifungal activities.
In the context of pharmaceutical research, N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide has shown promise in several areas. One notable application is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, the compound has been investigated for its antifungal properties. Research has shown that it exhibits potent activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action is thought to involve disruption of fungal cell membranes and inhibition of key enzymes involved in fungal metabolism. These properties make it a potential candidate for the development of new antifungal drugs.
Another area of interest is the compound's neuroprotective effects. Preclinical studies have indicated that N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide can protect neurons from oxidative stress and neurotoxicity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The exact mechanisms underlying these neuroprotective effects are still under investigation but are believed to involve modulation of oxidative stress pathways and enhancement of neurotrophic factor expression.
From a synthetic chemistry perspective, the synthesis of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. Key synthetic routes include the formation of the triazole ring via a Huisgen 1,3-dipolar cycloaddition reaction and the introduction of the piperazine sulfone group through nucleophilic substitution reactions. Recent advancements in green chemistry have also led to more environmentally friendly synthetic methods that reduce waste and improve sustainability.
In terms of pharmacokinetics, N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[4-(2-phenylethenesulfonyl)piperazin-1-y l]acetamide has been shown to have favorable properties for oral administration. It exhibits good bioavailability and a reasonable half-life in vivo, which are crucial factors for its potential use as an oral medication. However, further studies are needed to optimize its pharmacokinetic profile and ensure safety in clinical settings.
The toxicological profile of this compound is another important aspect to consider. Preliminary toxicological studies have indicated that it has low toxicity at therapeutic doses. However, more comprehensive toxicological evaluations are required to fully understand its safety profile, especially with regard to long-term use and potential side effects.
Recent advancements in computational chemistry have also contributed to our understanding of N-[5-chloro-2-(1H - 1 , 2 , 4 -triazol - 1 - y l ) phen y l ] - 2 - [ 4 - ( 2 - phen y l e t h e n e s u l f o n y l ) p i p e r az i n - 1 - y l ] acetamide . Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational flexibility and interactions with biological targets. These computational tools are invaluable for optimizing lead compounds and predicting their behavior in biological systems.
In conclusion, N-[5-chloro-2-(1H - 1 , 2 , 4 -triazol - 1 - y l ) phen y l ] - 2 - [ 4 - ( 2 - phen y l e t h e n e s u l f o n y l ) p i p e r az i n - 1 - y l ] acetamide (CAS No. 924713 - 000000000000000000000000000000 - * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * * *) is a multifaceted compound with significant potential in various therapeutic areas. Its unique structural features contribute to its diverse biological activities, making it an exciting subject for further research and development in the pharmaceutical industry.
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